molecular formula C14H13F3O2S B127928 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione CAS No. 161462-35-7

1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione

Cat. No. B127928
M. Wt: 302.31 g/mol
InChI Key: OYNXTMQAMZKUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06486356B2

Procedure details

Sodium methoxide (3.51 g. 0.065M) was added to a mixture of methyl 2-methylthio-4-trifluoromethylbenzoate (12.5 g 0.050M) and cyclopropyl methyl ketone (7 ml, 0.070M) in toluene. The mixture was heated at 55-57° C. for 1 hour. Methanol was distilled under reduced pressure. After cooling to 20° C. the mixture was acidified and the organic phase washed (sodium bicarbonate solution and with water) and evaporated to give 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione as yellow crystals (14.03 g), m.p. 64° C. A yield of 92.9% was obtained. The purity of the product was 95%.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][S:5][C:6]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:7]=1[C:8]([O:10]C)=O.[CH3:20][C:21]([CH:23]1[CH2:25][CH2:24]1)=[O:22]>C1(C)C=CC=CC=1>[CH:23]1([C:21](=[O:22])[CH2:20][C:8]([C:7]2[CH:12]=[CH:13][C:14]([C:16]([F:19])([F:18])[F:17])=[CH:15][C:6]=2[S:5][CH3:4])=[O:10])[CH2:25][CH2:24]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.51 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
12.5 g
Type
reactant
Smiles
CSC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Name
Quantity
7 mL
Type
reactant
Smiles
CC(=O)C1CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C. the mixture
WASH
Type
WASH
Details
the organic phase washed (sodium bicarbonate solution and with water)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.03 g
YIELD: PERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.